molecular formula C26H48O2 B1234345 (5Z,9Z)-5,9-hexacosadienoic acid

(5Z,9Z)-5,9-hexacosadienoic acid

Cat. No. B1234345
M. Wt: 392.7 g/mol
InChI Key: IEXIHWCBQMQDHC-BJVJUIIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,9Z)-5,9-hexacosadienoic acid is a polyunsaturated fatty acid that is hexacosanoic acid carrying double bonds at positions 5 and 9 respectively (the 5Z,9Z-isomer). It is a polyunsaturated fatty acid, a straight-chain fatty acid, a very long-chain fatty acid and an olefinic fatty acid.

Scientific Research Applications

Marine Organism Phospholipid Studies

(5Z,9Z)-5,9-hexacosadienoic acid has been identified in various marine organisms, notably in sponges. It's a key component of phospholipids in these species, indicating its importance in marine biochemistry. For example, novel brominated derivatives of this acid were found in the phospholipids of sponges like Petrosia ficiformis and Petrosia sp., illustrating the diversity of these compounds in marine life (Wijekoon et al., 1984), (Carballeira & Shalabi, 1993).

Biochemical Insights

Studies on (5Z,9Z)-5,9-hexacosadienoic acid have provided insights into unique biochemical processes. For instance, research on marine sponges has revealed the presence of unusual patterns of fatty acid biosynthesis, indicating the existence of rare desaturase activities in living organisms (Hahn et al., 1989).

Inhibition of Topoisomerases

This fatty acid has shown potential in inhibiting human topoisomerases, enzymes critical for DNA replication and cell division. Novel variants of (5Z,9Z)-5,9-hexacosadienoic acid isolated from sponges exhibited inhibitory effects on these enzymes, suggesting potential therapeutic applications (Carballeira et al., 2016).

Antimicrobial and Anticancer Properties

Further applications of this acid have been explored in antimicrobial and anticancer research. It displayed antimicrobial activity against certain bacteria and completely inhibited human topoisomerase I, an important target in cancer therapy (Carballeira et al., 2002).

Synthesis and Characterization

Significant efforts have been made in synthesizing and characterizing (5Z,9Z)-5,9-hexacosadienoic acid and its derivatives. These studies are crucial for understanding the structure, properties, and potential applications of these compounds in various fields (Carballeira et al., 1999).

properties

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

(5Z,9Z)-hexacosa-5,9-dienoic acid

InChI

InChI=1S/C26H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h17-18,21-22H,2-16,19-20,23-25H2,1H3,(H,27,28)/b18-17-,22-21-

InChI Key

IEXIHWCBQMQDHC-BJVJUIIASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O

SMILES

CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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